2-(benzylsulfanyl)-N-cyclohexyl[1]benzothieno[3,2-d]pyrimidin-4-amine
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Overview
Description
2-(benzylsulfanyl)-N-cyclohexyl[1]benzothieno[3,2-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H23N3S2 and its molecular weight is 405.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties :
- This compound is part of a series of [1]benzothieno[3,2-d]pyrimidine derivatives synthesized for potential antileukemic properties (El-Telbany & Hutchins, 1985).
- Its synthesis involves reactions with secondary amines, phenols, or alkanols, indicating versatility in chemical applications (Xu, Hu, & Ding, 2006).
Molecular Structure Analysis :
- Studies involving similar benzothieno[3,2-d]pyrimidine derivatives include the examination of molecular structures through X-ray analysis, highlighting their potential in material science and crystallography (Dyachenko et al., 2020).
Biological Activity :
- Research into similar compounds has explored their biological activity, including antimicrobial and anti-inflammatory properties, which could be relevant for pharmaceutical applications (Ashalatha et al., 2007).
- Molecular docking studies of benzothieno[3,2-d]pyrimidin-4-one derivatives have been conducted to understand their interaction with enzymes like cyclooxygenase-2, relevant in anti-inflammatory drug discovery (Barone et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators in inflammation and other physiological processes .
Mode of Action
2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the step involving the conversion of arachidonic acid to prostaglandins by the COX-2 enzyme . By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to a decrease in inflammation .
Pharmacokinetics
The pharmacokinetic properties of 2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine, including its absorption, distribution, metabolism, and excretion (ADME), are currently not available in the literature. These properties would determine the compound’s bioavailability and overall effectiveness.
Result of Action
The inhibition of COX-2 by 2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation, as prostaglandins are key mediators in inflammatory processes .
Action Environment
The action, efficacy, and stability of 2-(benzylsulfanyl)-N-cyclohexyl1benzothieno[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the individual’s body (such as age, sex, genetic factors, and health status).
Properties
IUPAC Name |
2-benzylsulfanyl-N-cyclohexyl-[1]benzothiolo[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3S2/c1-3-9-16(10-4-1)15-27-23-25-20-18-13-7-8-14-19(18)28-21(20)22(26-23)24-17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTMTOZLQCOVMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=C2SC4=CC=CC=C43)SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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